1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane 1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 2548978-98-7
VCID: VC11834814
InChI: InChI=1S/C19H24N2O2S/c22-24(23,18-9-10-18)21-12-4-11-20(13-14-21)15-17-7-3-6-16-5-1-2-8-19(16)17/h1-3,5-8,18H,4,9-15H2
SMILES: C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC4=CC=CC=C43
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.5 g/mol

1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane

CAS No.: 2548978-98-7

Cat. No.: VC11834814

Molecular Formula: C19H24N2O2S

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane - 2548978-98-7

Specification

CAS No. 2548978-98-7
Molecular Formula C19H24N2O2S
Molecular Weight 344.5 g/mol
IUPAC Name 1-cyclopropylsulfonyl-4-(naphthalen-1-ylmethyl)-1,4-diazepane
Standard InChI InChI=1S/C19H24N2O2S/c22-24(23,18-9-10-18)21-12-4-11-20(13-14-21)15-17-7-3-6-16-5-1-2-8-19(16)17/h1-3,5-8,18H,4,9-15H2
Standard InChI Key YDMJPFHGCQLUBG-UHFFFAOYSA-N
SMILES C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC4=CC=CC=C43
Canonical SMILES C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC4=CC=CC=C43

Introduction

Structural Overview

This compound belongs to the class of diazepanes, which are heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms. Its molecular structure integrates three key components:

  • Cyclopropanesulfonyl Group: A sulfonamide functional group attached to a cyclopropane ring.

  • Naphthalen-1-ylmethyl Moiety: A naphthalene derivative that contributes to the compound's aromaticity and steric properties.

  • Diazepane Ring: A seven-membered heterocyclic ring with two nitrogen atoms.

Molecular Formula

The molecular formula of this compound is C17H22N2O2SC_{17}H_{22}N_2O_2S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Synthesis

The synthesis of 1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane involves multistep chemical processes. Key steps include:

  • Preparation of Intermediates:

    • Cyclopropanesulfonyl chloride is synthesized as a sulfonylating agent.

    • Naphthalen-1-ylmethyl derivatives are prepared through Friedel–Crafts alkylation or related reactions.

  • Coupling Reaction:

    • The intermediates are reacted with diazepane precursors under controlled conditions.

    • Catalysts like triethylamine or pyridine may be employed to facilitate the reaction.

  • Optimization:

    • Reaction parameters such as temperature, solvent choice (e.g., dichloromethane or acetonitrile), and reaction time are optimized to maximize yield and purity.

Reaction Conditions

Reactions are often conducted under inert atmospheres (e.g., argon) to prevent oxidation or degradation of sensitive intermediates. Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensure product formation and purity.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications due to its unique structural framework:

  • Antimicrobial Activity: The sulfonamide group may inhibit bacterial enzymes.

  • Anticancer Potential: The naphthalene moiety can interact with DNA or proteins involved in cell proliferation.

Materials Science

The compound's structural rigidity and functional groups make it suitable for:

  • Development of advanced polymers with enhanced thermal stability.

  • Use as a precursor in coatings or specialized materials.

Synthetic Chemistry

It serves as a building block for synthesizing more complex molecules with tailored properties.

Comparison with Similar Compounds

CompoundStructural DifferenceApplications
1-(Cyclopropanesulfonyl)-4-[(phenyl)methyl]-1,4-diazepaneReplaces naphthalene with a phenyl groupSimpler analog; used in basic medicinal studies
1-(Cyclopropanesulfonyl)-4-[(benzyl)methyl]-1,4-diazepaneReplaces naphthalene with a benzyl groupIntermediate for drug synthesis

The incorporation of the naphthalene moiety in the target compound provides enhanced steric and electronic properties compared to its simpler analogs.

Mechanism of Action

The biological activity of this compound is hypothesized to involve:

  • Binding to specific enzymes or receptors via hydrogen bonding or π-stacking interactions (due to the naphthalene moiety).

  • Modulation of enzyme activity or receptor signaling pathways.

  • Potential inhibition of pathways critical for microbial survival or cancer cell proliferation.

Further pharmacokinetic and pharmacodynamic studies are required to elucidate detailed mechanisms.

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